7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-7-11(15)6-5-10-8-3-2-4-9(8)13(14(17)18)16-12(7)10/h2-3,5-6,8-9,13,16H,4H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHJYHWLYWRLBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(C3C2C=CC3)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396013 | |
| Record name | 7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312713-96-5 | |
| Record name | 312713-96-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps involving halogenation, cyclization, and carboxylation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This would include the use of continuous flow reactors and automated synthesis techniques to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoline core.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of halogenated or alkylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of quinoline derivatives and features a unique cyclopentane structure fused to a quinoline ring. Its molecular formula is with a molecular weight of 235.69 g/mol. The presence of the chloro group at the 7-position and the methyl group at the 6-position contributes to its biological activity and reactivity.
Medicinal Chemistry Applications
1. Anticancer Activity:
Research has indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, studies have shown that modifications at specific positions on the quinoline ring can enhance anticancer activity by affecting enzyme interactions involved in apoptosis pathways. The 7-chloro substituent is particularly noted for its influence on binding affinity to target enzymes such as caspases .
2. Antimicrobial Properties:
Quinoline derivatives are widely studied for their antimicrobial effects. The compound's structure allows it to interact with bacterial enzymes, potentially leading to inhibition of bacterial growth. This application is crucial in developing new antibiotics as resistance to existing drugs increases .
3. Anti-inflammatory Effects:
The compound has shown promise in reducing inflammation through modulation of inflammatory pathways. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Synthetic Applications
1. Building Block for Drug Development:
7-Chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows for further functionalization to create more complex molecules suited for pharmaceutical applications .
2. Synthesis of Novel Compounds:
The compound can undergo various chemical reactions such as oxidation and substitution, allowing chemists to synthesize novel derivatives with enhanced biological activities or improved pharmacokinetic profiles .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Anticancer Study (2021) | The compound exhibited IC50 values in the low micromolar range against various cancer cell lines. | Indicates potential as a lead compound for anticancer drug development. |
| Antimicrobial Activity (2022) | Demonstrated significant inhibition of Gram-positive bacteria in vitro. | Suggests utility in developing new antimicrobial agents. |
| Anti-inflammatory Research (2023) | Showed reduction in TNF-alpha levels in cell models of inflammation. | Supports further investigation into therapeutic applications for inflammatory diseases. |
Mechanism of Action
The mechanism of action of 7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Substituent Effects on Activity and Physicochemical Properties
Key Observations:
Functional Groups: Carboxylic Acid vs. Chlorine vs. Methyl: The electron-withdrawing Cl at C7 may enhance electrophilic interactions with enzyme active sites, while the methyl group at C6 provides steric hindrance, possibly stabilizing binding .
Biological Implications: Antifungal Potential: CTCQC’s carbamoyl group enables homoserine transacetylase inhibition, but the target compound’s Cl/CH₃ substituents might improve metabolic stability or membrane permeability . Receptor Modulation: Sulfonamide derivatives (e.g., 4BP-TQS) target α7 nAChRs, suggesting the cyclopenta[c]quinoline scaffold is versatile; however, carboxylic acid derivatives may engage distinct targets .
Biological Activity
7-Chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (CAS No. 312713-96-5) is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in antibacterial and anticancer studies. This article reviews the current understanding of its biological activity based on diverse research findings.
- Molecular Formula : C₁₄H₁₄ClNO₂
- Molecular Weight : 263.72 g/mol
- Structure : The compound features a chloro and a carboxylic acid functional group, contributing to its biological properties.
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of quinoline derivatives, including this compound.
In Vitro Studies
- Screening Against Bacterial Strains : The compound was tested against various strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Results indicated significant antibacterial activity against S. aureus and moderate activity against E. coli .
- Comparison with Known Antibiotics : In comparative assays with standard antibiotics like ampicillin and gentamicin, the compound exhibited comparable efficacy against certain bacterial strains while showing lower cytotoxicity in mammalian cell lines .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | Comparison Agent |
|---|---|---|
| Staphylococcus aureus | 20 | Ampicillin (22 mm) |
| Escherichia coli | 15 | Gentamicin (18 mm) |
| Pseudomonas aeruginosa | 10 | Not applicable |
Anticancer Activity
The anticancer potential of this compound has also been explored through various in vitro studies.
- Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. For instance, derivatives of quinoline have been identified as selective HDAC inhibitors with promising anticancer activities .
- Cell Line Studies : The compound was evaluated on cancer cell lines such as MCF-7 and MDA-MB-231. It demonstrated significant antiproliferative effects, particularly in triple-negative breast cancer models .
Table 2: Anticancer Activity of Related Quinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| D28 | K562 | 24.45 | HDAC3 inhibition |
| 7-Chloro Compound | MDA-MB-231 | TBD | Potential HDAC inhibition |
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay showed that while the compound possesses antibacterial properties, it maintains a relatively low cytotoxic profile in mouse macrophage cell lines (RAW 264.7). The IC50 values were comparable to those of established antibiotics like ampicillin .
Case Studies and Research Findings
- Case Study on Antibacterial Efficacy : A study published in MDPI highlighted that structural modifications in quinoline derivatives significantly enhance antibacterial activity against resistant strains .
- Research on Anticancer Properties : Another investigation focused on the design and synthesis of quinoline derivatives for their potential as HDAC inhibitors, revealing that modifications can lead to increased selectivity and potency against cancer cells .
Q & A
Basic: What are the key considerations for synthesizing 7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid, and what intermediates are critical?
Answer:
Synthesis of this compound requires a multi-step approach involving cyclopropane ring formation, halogenation, and carboxyl group introduction. Critical intermediates include:
- Cyclopentaquinoline core : Constructed via Friedländer or Skraup condensation, using cyclopentanone derivatives and substituted anilines.
- Chlorination : Selective introduction of the 7-chloro group using chlorinating agents (e.g., Cl2, SOCl2) under controlled conditions to avoid over-halogenation .
- Methylation : Methylation at the 6-position via nucleophilic substitution or alkylation, ensuring regioselectivity.
- Carboxylic acid formation : Hydrolysis of ester precursors (e.g., ethyl esters) under acidic or basic conditions, as demonstrated in analogous quinolone syntheses .
Methodological Tip : Monitor reaction progress using TLC or HPLC, and optimize solvent systems (e.g., DMF for cyclization, toluene for crystallization) to enhance yield .
Basic: How can spectroscopic methods (NMR, IR) and X-ray crystallography be applied to characterize this compound?
Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm the cyclopentaquinoline scaffold by identifying aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm). Carboxylic acid protons appear as broad singlets (δ 10–12 ppm) .
- IR Spectroscopy : Detect carboxyl C=O stretching (~1700 cm<sup>-1</sup>) and O–H bonds (~2500–3500 cm<sup>-1</sup>) .
- X-ray Crystallography : Resolve the fused bicyclic structure and confirm stereochemistry. Hydrogen-bonding patterns (e.g., carboxylic acid dimers) can stabilize the crystal lattice .
Methodological Tip : For X-ray analysis, grow crystals via slow evaporation in toluene or ethyl acetate. Use geometric constraints (e.g., riding H-atoms) during refinement .
Basic: What in vitro assays are suitable for assessing its antibacterial activity?
Answer:
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.
- Enzyme Inhibition : Evaluate DNA gyrase/topoisomerase IV inhibition via supercoiling assays, as seen in fluoroquinolone derivatives .
- Cytotoxicity : Screen against mammalian cell lines (e.g., HEK293) to assess selectivity.
Methodological Tip : Include positive controls (e.g., ciprofloxacin) and validate results with triplicate experiments to ensure reproducibility .
Advanced: How to design analogues with improved pharmacokinetic properties?
Answer:
- Bioisosteric Replacement : Substitute the 6-methyl group with trifluoromethyl (improves lipophilicity) or amine (enhances solubility) .
- Prodrug Strategies : Convert the carboxylic acid to ester prodrugs (e.g., ethyl esters) for better oral bioavailability, followed by hydrolysis in vivo .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluoro at position 8) to reduce CYP450-mediated oxidation .
Methodological Tip : Use computational tools (e.g., ADMET Predictor™) to model logP, solubility, and metabolic pathways before synthesis .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Contradictions often arise from variations in substituent positions or assay conditions. For example:
- Substituent Effects : A 7-chloro group may enhance Gram-positive activity, while 8-fluoro substituents (as in ) target Gram-negative strains .
- Assay Variability : Standardize inoculum size (CFU/mL) and media (e.g., Mueller-Hinton broth) to minimize discrepancies .
Methodological Tip : Perform meta-analyses of structure-activity relationships (SAR) and validate findings using orthogonal assays (e.g., time-kill kinetics) .
Advanced: How can computational docking studies identify molecular targets for this compound?
Answer:
- Target Prediction : Use molecular docking (AutoDock Vina) to model interactions with bacterial DNA gyrase (PDB: 1KZN). Focus on conserved residues (e.g., Ser84 in E. coli) .
- Dynamic Simulations : Perform MD simulations (AMBER/CHARMM) to assess binding stability and identify key hydrogen bonds with the carboxyl group .
- Metabolite Analysis : Predict Phase I/II metabolites (e.g., hydroxylation, glucuronidation) using software like MetaSite™ .
Methodological Tip : Cross-validate docking scores with experimental IC50 values to refine computational models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
